molecular formula C17H17NO2 B14414154 (4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one CAS No. 87060-85-3

(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one

Cat. No.: B14414154
CAS No.: 87060-85-3
M. Wt: 267.32 g/mol
InChI Key: XSLWTGDSKJXRGE-HZPDHXFCSA-N
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Description

(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one is a chiral compound with significant interest in the field of organic chemistry. This compound features a six-membered ring containing nitrogen and oxygen atoms, making it a heterocyclic compound. The presence of chiral centers at the 4th and 6th positions adds to its complexity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the oxazinanone ring. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to these targets, influencing biological pathways and chemical reactions. The specific pathways involved depend on the context of its use, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (4R,6R)-6-hydroxymethyl-4-methyltetrahydro-2H-pyran-2-one: Another chiral heterocyclic compound with similar structural features.

    (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-hydroxymethyl-tetrahydro-2H-pyran-3,4,5-triol: A compound with multiple chiral centers and hydroxyl groups.

Uniqueness

What sets (4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one apart is its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This unique arrangement allows for distinct chemical reactivity and biological interactions, making it a valuable compound for various applications.

Properties

CAS No.

87060-85-3

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one

InChI

InChI=1S/C17H17NO2/c1-18-15(13-8-4-2-5-9-13)12-16(20-17(18)19)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3/t15-,16-/m1/s1

InChI Key

XSLWTGDSKJXRGE-HZPDHXFCSA-N

Isomeric SMILES

CN1[C@H](C[C@@H](OC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(CC(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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